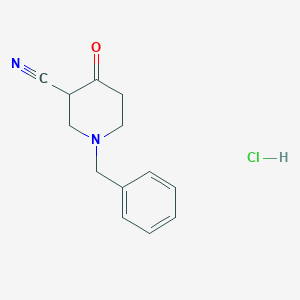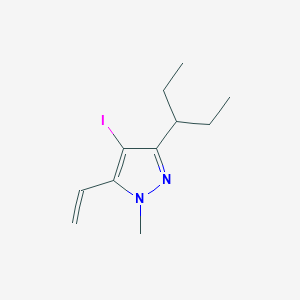![molecular formula C12H14N2S B11782563 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzo[d]thiazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is often used in studies to understand its interaction with biological targets.
Wirkmechanismus
The mechanism of action of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is crucial for the synthesis of the bacterial cell wall . The compound’s binding affinity to the enzyme is facilitated by π-π-stacking interactions and hydrogen bonding, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine can be compared with other benzothiazole derivatives, such as:
1-(Benzo[d]thiazol-2-yl)ethanamine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: Contains a thiazole ring but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic uses, highlighting its importance in the development of new drugs and materials.
Eigenschaften
Molekularformel |
C12H14N2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)12(6-7-12)11-14-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,13H2,1H3 |
InChI-Schlüssel |
VCUSUMGKNGOYCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=NC3=CC=CC=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




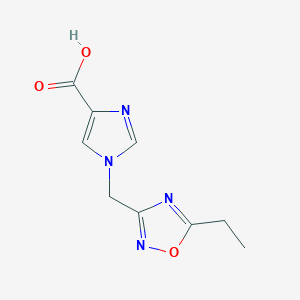

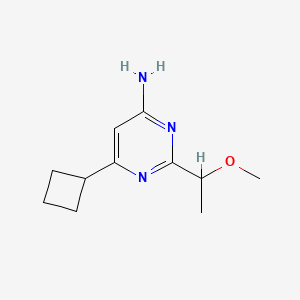

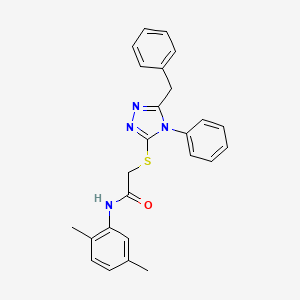

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)

